Meglumine

Descripción general

Descripción

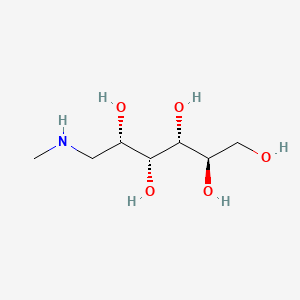

La meglumina, también conocida como N-metil-D-glucamina, es un alcohol de azúcar derivado de la glucosa. Contiene una modificación del grupo amino y se utiliza a menudo como excipiente en productos farmacéuticos. La meglumina se utiliza comúnmente en combinación con compuestos yodados en medios de contraste, como el diatrizoato de meglumina, el iothalamato de meglumina y el iodipamide de meglumina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La meglumina se puede sintetizar mediante la reacción de la glucosa con la metilamina

Métodos de producción industrial: En entornos industriales, la meglumina se produce haciendo reaccionar D-glucosa con metilamina en condiciones controladas. La reacción suele tener lugar en una solución acuosa, y el producto se purifica mediante cristalización u otras técnicas de separación .

Análisis De Reacciones Químicas

Tipos de reacciones: La meglumina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La meglumina puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Puede reducirse para formar derivados de alcoholes.

Sustitución: La meglumina puede participar en reacciones de sustitución donde el grupo amino es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: En las reacciones de sustitución se emplean reactivos como los haluros de alquilo y los cloruros de acilo.

Productos principales:

Oxidación: Ácidos carboxílicos.

Reducción: Derivados de alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Meglumine, also known as N-methyl-D-glucamine, is a compound with a variety of applications, primarily in the pharmaceutical and medical fields. It is often used as an excipient to improve drug absorption and solubility, and it has also been explored for its potential therapeutic effects .

Pharmaceutical Applications

Drug Formulation

this compound is frequently used as a counterion in pharmaceutical formulations to form salts with active pharmaceutical ingredients, enhancing their solubility and bioavailability .

It can significantly enhance the aqueous solubility of certain drugs, such as topiramate (TPM), making it easier to formulate intravenous solutions .

In drug cocktails, this compound can facilitate the co-administration of TPM with other antiseizure medications for treating conditions like status epilepticus .

Case Study: Topiramate Solubility

Research has demonstrated that this compound markedly improves the aqueous solubility of TPM, outperforming other solubilizing agents like sulfobutylether-β-cyclodextrin . This enhancement is crucial for developing easy-to-use intravenous formulations of TPM, particularly beneficial in emergency situations like status epilepticus where rapid drug delivery is essential .

Contrast Agents

this compound is a component of contrast media used in magnetic resonance imaging (MRI). For instance, gadoterate this compound is employed to enhance the visibility of internal structures during MRI scans .

Safety Profile of Gadoterate this compound

A comprehensive review of clinical trials, postmarketing studies, and pharmacovigilance data indicates a very low incidence of adverse drug reactions (ADRs) with gadoterate this compound. This supports its favorable benefit-risk ratio .

Therapeutic Potential

Metabolic Syndrome and Diabetes

Preclinical studies suggest that this compound may have protective effects against features of metabolic syndrome and diabetes .

Oral administration of this compound has shown promise in improving glycemic control, reducing plasma and liver triglycerides, and ameliorating diabetic nephropathy in murine models .

this compound increases steady-state SNARK levels, an AMPK-related enzyme, which may contribute to improved glucose uptake by the liver and muscle .

Case Study: Effects on Diabetic Mice

In a study using KK.Cg-Ay/J mice (a model for type II diabetes), this compound treatment led to better glucose tolerance, lower fasting glucose levels, and reduced triglyceride levels in the liver and blood serum . The study also found that this compound lessened the severity of nephropathy associated with diabetes, as evidenced by lower kidney weights and improved kidney pathology scores .

Leishmaniasis Treatment

this compound antimoniate is a primary medication for treating leishmaniasis, a parasitic disease . Studies have explored the effectiveness of shorter treatment durations with this compound antimoniate in regions with low resistance to the drug .

In combination with β-cyclodextrin, this compound antimoniate has shown enhanced antimony flux across the skin, suggesting improved drug delivery and absorption .

Efficacy of Short-Course Treatment

Research in Iran indicated that treating visceral leishmaniasis (VL) with this compound antimoniate for one week after defervescence was non-inferior to the standard 28-day course. This shorter treatment duration could reduce the overall treatment burden and potential side effects for patients .

Other Applications

Visceral Leishmaniasis Treatment

this compound antimoniate is the first-line treatment for visceral leishmaniasis . A study evaluated the effectiveness of a shorter treatment duration in regions with low levels of resistance to Glucantime, revealing that a one-week treatment after defervescence was non-inferior to the standard 28-day course for patients who responded to antimonial therapy .

Cost-Effectiveness Analysis

A study on the cost-effectiveness of this compound antimoniate versus miltefosine for treating cutaneous leishmaniasis (CL) employed a Monte Carlo simulation model to compare the outcomes of different treatment interventions .

Mecanismo De Acción

La meglumina ejerce sus efectos principalmente a través de su interacción con otras moléculas. En los medios de contraste, la meglumina mejora la solubilidad y la estabilidad de los compuestos yodados, facilitando su uso en técnicas de imagen. Los objetivos moleculares y las vías implicadas incluyen la estabilización de los principios activos farmacéuticos y la mejora de su biodisponibilidad .

Comparación Con Compuestos Similares

La meglumina se suele comparar con otros alcoholes de azúcar y aminosas, como el sorbitol y la glucosamina.

Compuestos similares:

Sorbitol: Al igual que la meglumina, el sorbitol se deriva de la glucosa y se utiliza en diversas aplicaciones farmacéuticas e industriales. La meglumina tiene la ventaja adicional de contener un grupo amino, lo que mejora sus propiedades de solubilidad y estabilidad.

Glucosamina: Otra aminosa, la glucosamina se utiliza principalmente en suplementos dietéticos para la salud de las articulaciones.

Singularidad: La combinación única de meglumina de una columna vertebral de alcohol de azúcar con una modificación del grupo amino la hace particularmente eficaz para mejorar la solubilidad y la estabilidad de los principios activos farmacéuticos. Su uso en medios de contraste para técnicas de imagen la distingue aún más de otros compuestos similares .

Actividad Biológica

Meglumine is a compound primarily known for its role as an excipient in pharmaceuticals, particularly in enhancing drug solubility and absorption. However, emerging research has begun to unveil its potential biological activities, particularly in metabolic regulation, anti-inflammatory effects, and muscle function enhancement. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

-

Oxidative Stress Reduction :

In vitro studies indicate that this compound can mitigate oxidative damage in human fibroblasts under high-glucose conditions, promoting cell survival and migration. This effect is attributed to its structural similarity with sorbitol, which stimulates SNARK (Ste20/Snark-related kinase) levels, enhancing glucose uptake in muscle cells . -

Glycemic Control :

Preclinical studies have demonstrated that long-term administration of this compound improves glycemic control and reduces plasma triglycerides in diabetic mouse models (KK.Cg-Ay/J). Mice treated with 18 mM of this compound exhibited significant improvements in metabolic parameters compared to untreated controls . -

Anti-inflammatory Effects :

High-dose oral administration of this compound has shown promise in reducing pro-inflammatory cytokines and cell adhesion molecules in activated monocytes. This suggests a potential role in managing inflammatory conditions .

Table 1: Summary of Key Studies on this compound

| Study | Objective | Findings | Model |

|---|---|---|---|

| PLOS ONE (2014) | Assess effects on metabolic syndrome | This compound increased SNARK expression and improved muscle function | Murine C2C12 myoblasts |

| PLOS ONE (2019) | Evaluate anti-inflammatory properties | Reduced secretion of inflammatory markers; no adverse effects on longevity | Swiss mice |

| PLOS ONE (2024) | Meta-analysis on Ginkgolide this compound efficacy | Improved clinical outcomes in acute ischemic stroke patients | 2362 patients across 25 studies |

| PubMed (2017) | Safety profile of gadoterate this compound | Excellent safety record; low incidence of adverse events | 35,499 patients undergoing MRI |

Clinical Applications

- Diabetes Management : The ability of this compound to enhance glucose uptake and improve metabolic parameters positions it as a potential adjunct therapy for diabetes management.

- Inflammatory Disorders : Its anti-inflammatory properties suggest possible applications in treating conditions characterized by chronic inflammation.

- Muscle Function : The stimulation of SNARK may also indicate benefits for muscle stamina and function, particularly in populations at risk for metabolic disorders.

Safety Profile

Recent observational studies have indicated that the safety profile of gadoterate this compound (a derivative used as a contrast agent) is robust, with minimal adverse effects reported among a large cohort. Serious adverse events were rare, reinforcing the compound's safety for clinical use .

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBZMMPHUWSWHV-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023244 | |

| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6284-40-8 | |

| Record name | N-Methyl-D-glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meglumine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglumine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meglumine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.